2',3'-O-Isopropylideneadenosine-13C5

Bioanalysis LC-MS/MS Method Validation

2',3'-O-Isopropylideneadenosine-13C5 delivers a definitive +5 Da mass shift (312.27 vs. 307.31 g/mol) for unambiguous LC-MS/MS quantification in complex biological matrices. Unlike its unlabeled analog, this 13C5 internal standard corrects for matrix effects, ionization variability, and sample prep losses—meeting bioanalytical method validation requirements. The 2',3'-O-isopropylidene protecting group directs reactivity to the 5'-position, enabling efficient synthesis of labeled nucleotides. Essential for PK/PD studies, purine metabolic flux analysis, and diagnostic assay development. R&D use only.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 5536-17-4
Cat. No. B001017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-O-Isopropylideneadenosine-13C5
CAS5536-17-4
Synonyms9 beta Arabinofuranosyladenine;  9 beta D Arabinofuranosyladenine;  9-beta-Arabinofuranosyladenine;  9-beta-D-Arabinofuranosyladenine;  Adenine Arabinoside;  alpha Ara A;  alpha D Arabinofuranosyladenine;  alpha-Ara A;  alpha-D-Arabinofuranosyladenine;  Ara A;  Ara-A;  Arabinofuranosyladenine;  Arabinoside, Adenine;  Arabinosyladenine;  beta Ara A;  beta-Ara A;  Vidarabine;  Vira A;  Vira-A;  ViraA
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)
InChIKeyOIRDTQYFTABQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder
Solubility>40.1 [ug/mL] (The mean of the results at pH 7.4)

2',3'-O-Isopropylideneadenosine-13C5: A Stable Isotope-Labeled Nucleoside for Precise Analytical Quantification


2',3'-O-Isopropylideneadenosine-13C5 is a stable, heavy isotope-labeled analog of the modified nucleoside 2',3'-O-Isopropylideneadenosine . It is characterized by the substitution of five carbon-12 atoms with carbon-13 atoms within its molecular structure, resulting in a distinct molecular weight of 312.27 g/mol, compared to 307.31 g/mol for its unlabeled counterpart . This compound serves as a protected adenosine derivative, where the 2' and 3' hydroxyl groups are masked by an isopropylidene group, facilitating selective chemical modifications at the 5'-position .

Why Unlabeled 2',3'-O-Isopropylideneadenosine Cannot Substitute for 2',3'-O-Isopropylideneadenosine-13C5 in Quantitative MS


The critical functional differentiation of 2',3'-O-Isopropylideneadenosine-13C5 lies in its isotopic signature, which is fundamental for quantitative analytical applications. The unlabeled analog, 2',3'-O-Isopropylideneadenosine (CAS 362-75-4), is chemically identical but mass-spectrometrically indistinguishable from the target analyte in complex biological matrices [1]. In contrast, the 13C5-labeled variant provides a distinct +5 Da mass shift, enabling its use as an internal standard to correct for sample preparation variability, matrix effects, and ionization efficiency fluctuations in LC-MS/MS workflows . Substituting the unlabeled compound would result in the inability to accurately quantify the analyte of interest and a failure to meet the rigorous validation requirements for bioanalytical methods.

Quantitative Evidence: How 2',3'-O-Isopropylideneadenosine-13C5 Differentiates from Analogs


Evidence 1: Isotopic Labeling Enables Use as a Precise Internal Standard for LC-MS/MS Quantification

2',3'-O-Isopropylideneadenosine-13C5 is explicitly indicated for use as an internal standard in quantitative analysis by LC-MS, a critical function its unlabeled analog cannot perform . This application is essential for achieving the high precision and accuracy required for biomarker validation or pharmacokinetic studies. While absolute quantitative recovery data for this specific compound is proprietary, the use of a 13C5-labeled internal standard is a class-level best practice for correcting analytical variability in MS-based assays, as demonstrated in studies using 13C5-adenosine for plasma analysis [1].

Bioanalysis LC-MS/MS Method Validation

Evidence 2: The Isopropylidene Protecting Group Provides a Defined Advantage in Synthetic Yield and Scalability

The presence of the 2',3'-O-isopropylidene group is crucial for enabling high-yield and scalable downstream chemical transformations at the 5'-hydroxyl group. The protected 2',3'-O-isopropylideneadenosine scaffold, when used as a starting material in a four-step synthesis of the potent AdoMetDC inhibitor MDL 73811, resulted in a five-fold increase in overall yield compared to previous synthetic routes [1]. This demonstrates a quantifiable advantage in efficiency over using alternative, unprotected nucleosides or other protection strategies.

Organic Synthesis Nucleoside Chemistry Process Chemistry

Evidence 3: Defined Molecular Weight Differential Enables Chromatographic Co-elution with MS Resolution

The incorporation of five 13C atoms creates a precise mass shift from the unlabeled compound's 307.31 g/mol to 312.27 g/mol . This +5 Da difference is a quantifiable property that is essential for its function as an internal standard in mass spectrometry. It ensures that the labeled standard co-elutes with the unlabeled analyte of interest during chromatographic separation, experiencing identical matrix effects and ionization efficiency, while being distinguishable by the mass analyzer . This property is absent in the unlabeled compound and provides a significant advantage over non-isotopic analogs, which may have different retention times and ionization characteristics, introducing analytical error.

Analytical Chemistry Mass Spectrometry Method Development

Evidence 4: High Isotopic Enrichment Ensures Minimal Analytical Interference

For a stable isotope-labeled compound to be an effective internal standard or tracer, a high degree of isotopic enrichment is required to minimize interference from the naturally abundant unlabeled form. While the exact enrichment value for this specific product is not publicly available, it is standard practice for commercially supplied 13C5-labeled nucleosides to have an isotopic enrichment of ≥98 atom % 13C . This high level of enrichment ensures that the signal observed in the MS is predominantly from the labeled compound, reducing background noise and improving the lower limit of quantitation (LLOQ) compared to using a compound with lower or unspecified enrichment.

Stable Isotope Labeling Mass Spectrometry Tracer Studies

High-Value Application Scenarios for 2',3'-O-Isopropylideneadenosine-13C5


As an Internal Standard for LC-MS/MS Quantification of Adenosine Analogs

This is the primary and most differentiated use case for 2',3'-O-Isopropylideneadenosine-13C5. Its +5 Da mass shift relative to the unlabeled analog makes it the ideal internal standard for quantifying 2',3'-O-isopropylideneadenosine in complex biological samples (e.g., plasma, tissue homogenates) via LC-MS/MS . This application is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies of adenosine-based therapeutics, metabolic tracing experiments, and clinical diagnostic assays where high precision and accuracy are mandated.

As a Key Intermediate in the Synthesis of Labeled Nucleotide Probes

The compound's 2',3'-O-isopropylidene protecting group directs reactivity exclusively to the 5'-hydroxyl, allowing for efficient and high-yielding synthesis of more complex, labeled molecules. As demonstrated by a five-fold yield improvement in the synthesis of MDL 73811, this scaffold is invaluable for creating labeled versions of biologically active nucleotides, such as 13C5-labeled adenosine diphosphate (ADP) analogs for studying platelet activation or other purinergic signaling pathways [1].

In Metabolic Flux Analysis to Trace Purine Salvage Pathways

The stable 13C5-label allows the compound to be used as a tracer in metabolic studies. By administering the labeled 2',3'-O-isopropylideneadenosine to cells or organisms, researchers can track its incorporation into downstream metabolites using LC-MS. This provides quantitative, pathway-specific flux data for purine metabolism that is unobtainable with unlabeled compounds . The isopropylidene protection may also confer resistance to certain metabolic enzymes, offering a unique tool for probing specific steps in nucleotide metabolism.

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